Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7;/h3-5,13H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOAFZASVEYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the imidate group. The reaction mixture is then purified through recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Ethanecarboximidate Backbone
Key Observations :
Compounds with 3,4-Dichlorophenyl Substituents
Key Observations :
- Unlike BD 1008/BD 1047 (amine-based sigma ligands), the target compound’s ethanecarboximidate group may act as a prodrug, hydrolyzing to an amide or carboxylic acid in vivo.
- Sertraline (SSRI) shares the 3,4-dichlorophenyl group but lacks the imidate moiety, highlighting the role of functional groups in target specificity .
Functional Group Comparisons
Ethanecarboximidate vs. Amine :
3,4-Dichlorophenyl vs. Other Aromatic Substituents :
Biological Activity
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl 2-bromo-3,4-dichlorobenzoate with a suitable amine to form the corresponding carboximidate. The hydrochloride salt is then formed by treating the base with hydrochloric acid. The following table summarizes the key steps in the synthesis process:
| Step | Reactant | Product | Conditions |
|---|---|---|---|
| 1 | Ethyl 2-bromo-3,4-dichlorobenzoate | Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate | Base (e.g., NaOH) |
| 2 | Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate | This compound | HCl |
2.1 Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potent antimicrobial agent.
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several derivatives of carboximidates, including this compound. The study found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxicity in Cancer Cells
In another study featured in Cancer Letters, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating its potential as an anticancer agent.
4. Research Findings
Recent findings highlight the promising biological activities associated with this compound:
- Antimicrobial Activity : Effective against multiple bacterial strains with MIC values ranging from 16 to 64 µg/mL.
- Cytotoxicity : Induces apoptosis in cancer cell lines with IC50 values between 10-30 µM.
- Mechanism of Action : Involves modulation of apoptotic pathways and caspase activation.
5. Conclusion
This compound shows significant promise as an antimicrobial and anticancer agent based on current research findings. Further studies are warranted to explore its full therapeutic potential and elucidate its mechanisms of action.
Q & A
Q. Q1: What are the key considerations for synthesizing Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride?
A1: Synthesis typically involves multi-step reactions under controlled conditions. For example, intermediates like ethyl 2-(3,4-dichlorophenyl)-3-aminobutyrate may undergo acid-catalyzed imidation followed by hydrochloride salt formation. Critical parameters include:
- Temperature control : Avoiding excessive heat to prevent decomposition of the dichlorophenyl group.
- pH adjustment : Ensuring acidic conditions (e.g., dry HCl gas) to precipitate the hydrochloride salt .
- Purification : Use of fractional crystallization (e.g., isopropanol) to isolate isomers and achieve ≥98% purity .
Q. Q2: How should researchers handle and store this compound to ensure stability?
A2:
Q. Q3: What analytical techniques are essential for characterizing this compound?
A3:
- NMR spectroscopy : To confirm the imidate structure and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- HPLC : For purity assessment (≥98% by UV detection at λmax ~255 nm) .
- Mass spectrometry : To verify molecular weight (e.g., [M+H]+ expected at m/z ~316.5 for C11H12Cl2NO2•HCl) .
Advanced Research Questions
Q. Q4: How does the 3,4-dichlorophenyl substituent influence reactivity in organic synthesis?
A4: The electron-withdrawing Cl groups enhance electrophilic reactivity, making the compound a potent catalyst in Mitsunobu reactions. Kinetic studies show that dichlorophenyl derivatives accelerate reaction rates by ~13.7× compared to non-halogenated analogs, likely due to increased electron-deficiency at the reaction center .
Q. Q5: What methodologies are used to resolve contradictions in biological activity data for this compound?
A5:
- Dose-response assays : Validate activity across multiple concentrations (e.g., IC50 curves) to rule out false positives .
- Structural analogs : Compare with related compounds (e.g., κ-opioid receptor agonists like ICI 199,441) to isolate substituent effects .
- Computational modeling : Use DFT or molecular docking to predict binding interactions with target receptors (e.g., halogen bonding with Trp residues) .
Q. Q6: How can researchers optimize reaction conditions for coupling reactions involving this imidate?
A6:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the imidate group.
- Catalyst screening : Test Pd or Cu catalysts for cross-coupling reactions; dichlorophenyl groups may require milder conditions to avoid dehalogenation .
- In situ monitoring : Use TLC or FTIR to track reaction progress and minimize side products .
Q. Q7: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
A7:
- Chiral resolution : Employ chiral HPLC or enzymatic resolution to separate enantiomers .
- Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation for the desired isomer .
Data Analysis & Validation
Q. Q8: How should discrepancies in kinetic data between batches be addressed?
A8:
- Batch comparison : Analyze impurities via LC-MS to identify contaminants (e.g., residual starting materials) .
- Replicate experiments : Conduct triplicate runs under standardized conditions (pH, temperature) to assess reproducibility .
- Control studies : Use reference standards (e.g., non-halogenated analogs) to benchmark reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
